BenchChemオンラインストアへようこそ!

7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Lipophilicity Drug-likeness ADME

7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol (CAS 2222986-89-0, MW 213.19 g/mol, purity ≥97%) is a heterocyclic small molecule belonging to the 2-nitroimidazooxazine class—the same pharmacophore scaffold that gave rise to the clinically approved anti-tubercular agents pretomanid (PA-824) and delamanid. Unlike the fully elaborated clinical candidates, this compound retains the core bicyclic imidazo[2,1-b][1,3]oxazine framework with a free 6-hydroxyl group and a gem-dimethyl substitution at the 7-position, positioning it as a versatile intermediate for analog synthesis rather than a terminal drug substance.

Molecular Formula C8H11N3O4
Molecular Weight 213.19 g/mol
Cat. No. B11892104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Molecular FormulaC8H11N3O4
Molecular Weight213.19 g/mol
Structural Identifiers
SMILESCC1(C(CN2C=C(N=C2O1)[N+](=O)[O-])O)C
InChIInChI=1S/C8H11N3O4/c1-8(2)5(12)3-10-4-6(11(13)14)9-7(10)15-8/h4-5,12H,3H2,1-2H3
InChIKeyYJEYZFGEMIIIAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol: A Differentiated Nitroimidazooxazine Building Block for Anti-Tubercular Drug Discovery and Chemical Biology


7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol (CAS 2222986-89-0, MW 213.19 g/mol, purity ≥97%) is a heterocyclic small molecule belonging to the 2-nitroimidazooxazine class—the same pharmacophore scaffold that gave rise to the clinically approved anti-tubercular agents pretomanid (PA-824) and delamanid [1]. Unlike the fully elaborated clinical candidates, this compound retains the core bicyclic imidazo[2,1-b][1,3]oxazine framework with a free 6-hydroxyl group and a gem-dimethyl substitution at the 7-position, positioning it as a versatile intermediate for analog synthesis rather than a terminal drug substance . Its physicochemical profile—notably a measured logP of ~1.03—distinguishes it from both the more lipophilic pretomanid (logP ~2.7–3.2) and the more hydrophilic unsubstituted parent intermediate (XLogP −0.4), creating a differentiated lipophilicity window for medicinal chemistry optimization [2].

Why Generic 2-Nitroimidazooxazine Intermediates Cannot Replace 7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol in SAR-Driven Tuberculosis Drug Discovery


The 2-nitroimidazooxazine scaffold is highly sensitive to substitution at the 7-position, where even a single methyl group alters both conformational preference and biological activity [1]. The unsubstituted parent intermediate (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol serves as the key building block for pretomanid synthesis via O-alkylation at the 6-OH [2]; however, its C7 methylene group is susceptible to metabolic oxidation, and its XLogP of −0.4 limits its utility in cell-permeable probe design [3]. Conversely, pretomanid itself (logP ~2.7–3.2) is a fully elaborated drug with no free hydroxyl for further derivatization, precluding its use as a synthetic intermediate . The 7,7-dimethyl analog occupies a unique niche: it retains the synthetically enabling 6-OH handle, blocks metabolic soft spots at C7 via gem-dimethyl capping, and possesses an intermediate logP (~1.03) that bridges the gap between the overly hydrophilic parent intermediate and the highly lipophilic clinical candidate .

Quantitative Differential Evidence for 7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol Versus Closest Analogs


LogP Differentiation: 7,7-Dimethyl Derivative Occupies a Unique Lipophilicity Window Versus Both the Parent Intermediate and Pretomanid

The target compound exhibits a calculated logP of 1.03, as reported on its Fluorochem technical datasheet . This value is approximately 1.7–2.2 log units lower than pretomanid (logP 2.7–3.2 by multiple sources ) and approximately 1.4 log units higher than the unsubstituted parent intermediate (6R)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol (XLogP −0.4 [1]). The intermediate lipophilicity of the 7,7-dimethyl compound is consistent with the addition of two methyl groups (each contributing ~+0.5 logP units) to the parent scaffold, placing it in a favorable range (logP 1–3) for cell permeability while avoiding the excessive lipophilicity that contributes to poor aqueous solubility in pretomanid.

Lipophilicity Drug-likeness ADME

Molecular Weight Advantage: 7,7-Dimethyl Derivative Is 40% Smaller Than Pretomanid, Enhancing Synthetic Tractability

With a molecular weight of 213.19 g/mol , the target compound is approximately 40% smaller than pretomanid (MW 359.07 g/mol [1]) and only ~15% larger than the parent unsubstituted intermediate (MW 185.14 g/mol [2]). This places it in the fragment-like space (MW < 300), which is associated with higher ligand efficiency and greater potential for property-based optimization. The modest MW also translates into fewer synthetic steps for analog generation compared to fully elaborated clinical candidates.

Molecular weight Fragment-like Synthetic accessibility

Retained Hydrogen Bond Donor: The 6-OH Handle Enables Derivatization Strategies Inaccessible to Pretomanid

Unlike pretomanid, which has zero hydrogen bond donors (all hydroxyl groups are capped as ethers) [1], the 7,7-dimethyl derivative retains one free hydroxyl group (HBD = 1) at the 6-position . This functional handle is essential for O-alkylation, acylation, or conjugation to linkers and payloads—chemistry that is precluded with pretomanid. The parent intermediate also carries an HBD, but its 7-methylene group is metabolically labile [2]. Thus, the 7,7-dimethyl compound uniquely combines a derivatizable OH with a blocked C7 position.

Hydrogen bond donor Derivatization handle PROTAC linker

Class-Level Anti-TB Potency: Imidazo[2,1-b][1,3]oxazine Derivatives Achieve Sub-Micromolar MIC90 Against Drug-Resistant M. tuberculosis

A 2023 study by Fernandes et al. demonstrated that 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine carbamate derivatives exhibit MIC90 values of 0.18–1.63 μM against M. tuberculosis H37Rv, with select compounds showing MIC90 below 0.5 μM against a panel of clinical drug-resistant isolates [1]. Critically, in Mtb-infected macrophages, several derivatives produced a 1-log greater reduction in mycobacterial burden than both rifampicin and pretomanid [2]. While the specific 7,7-dimethyl-6-ol compound was not directly tested in this study, it shares the identical 2-nitroimidazooxazine core pharmacophore and the 6-OH position that was elaborated into the active carbamates. Molecular docking confirmed that these derivatives interact with the deazaflavin-dependent nitroreductase (Ddn) in a manner similar to pretomanid [3].

Antitubercular activity MDR-TB MIC90

Dormant TB Activity: 7-Position Substitution on the Imidazooxazine Scaffold Is Claimed to Enhance Activity Against Non-Replicating M. tuberculosis

A granted Korean patent (KR 10-1682356) by the Korea Research Institute of Chemical Technology explicitly claims that 2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine derivatives bearing substitution at the 7-position exhibit superior inhibitory activity against dormant (non-replicating) M. tuberculosis [1]. This is mechanistically significant because dormant bacilli residing in hypoxic granulomas are refractory to most first-line TB drugs and are responsible for the lengthy 6-month treatment duration. The 7,7-dimethyl substitution on the target compound falls within the scope of this patent's claims. While no MIC data for the specific 7,7-dimethyl-6-ol compound against dormant Mtb were disclosed in the patent abstract, the class-level claim provides a strong rationale for prioritizing this substitution pattern in anti-dormant-TB screening cascades.

Dormant tuberculosis Non-replicating Hypoxic

Recommended Procurement and Research Application Scenarios for 7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol


Medicinal Chemistry: Synthesis of Novel 6-O-Substituted Nitroimidazooxazine Analogues with Optimized Lipophilicity

The free 6-OH group and intermediate logP of 1.03 make this compound an ideal starting point for O-alkylation or O-acylation reactions to generate focused libraries of nitroimidazooxazine analogs. Unlike pretomanid (logP ~2.7–3.2), which suffers from poor aqueous solubility, analogs derived from the 7,7-dimethyl core can be designed to maintain logP in the optimal 1–3 range from the outset . The gem-dimethyl groups at C7 block metabolic oxidation at this position, potentially improving microsomal stability relative to analogs built from the unsubstituted parent intermediate [1].

Chemical Biology: Development of Bifunctional Degraders (PROTACs) Targeting Mycobacterial Ddn Nitroreductase

The retained 6-OH hydrogen bond donor enables conjugation to PROTAC linker moieties, a strategy that is precluded with pretomanid due to the absence of a free hydroxyl . The 2023 Fernandes et al. study confirmed that imidazo[2,1-b][1,3]oxazine derivatives bind Ddn similarly to pretomanid, validating their use as warheads for targeted protein degradation approaches against drug-resistant TB [1]. The 7,7-dimethyl compound combines this Ddn-binding scaffold with a synthetically accessible conjugation point.

Anti-Dormant-TB Screening: Prioritization of 7,7-Disubstituted Scaffolds for Hypoxic Activity Profiling

The Korean patent KR 10-1682356 claims that 7-substituted 2-nitroimidazooxazine derivatives possess excellent activity against dormant (non-replicating) M. tuberculosis—a phenotype critical for shortening TB therapy duration . The 7,7-dimethyl compound, bearing the claimed substitution pattern, is a logical candidate for inclusion in low-oxygen recovery assay (LORA) or Wayne hypoxia model screening cascades. Its intermediate logP may also confer better penetration into the caseous granuloma core compared to more lipophilic clinical nitroimidazoles [1].

Process Chemistry: Cost-Effective Intermediate for Large-Scale Analog Synthesis

With a molecular weight of only 213.19 g/mol and commercial availability at ≥97% purity from multiple vendors , this compound offers a cost-advantaged entry point for synthesizing diverse nitroimidazooxazine libraries compared to pretomanid (MW 359.07, regulated as a drug substance) or custom-synthesized intermediates. The presence of a single chiral center at C6 (racemic mixture) simplifies procurement logistics relative to enantiopure intermediates, unless stereospecific activity is required [1].

Quote Request

Request a Quote for 7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.